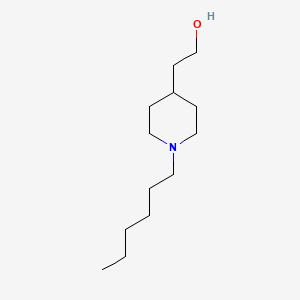

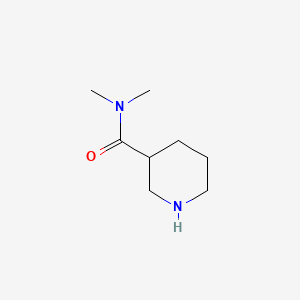

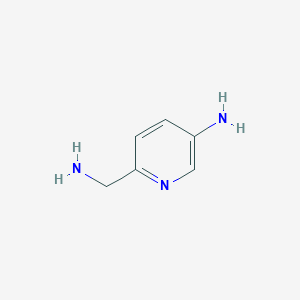

6-(Aminomethyl)pyridin-3-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

6-(Aminomethyl)pyridin-3-amine has been utilized in the synthesis of various heterocyclic compounds. For instance, its aminomethylation reactions have been explored to produce sulfur-containing amino and hydroxymethyl derivatives (Smirnov et al., 2005). Similarly, the synthesis of Pyrido[1,2-a][1,3,5]Triazine derivatives through aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles highlights its role in producing complex molecular structures (Khrustaleva et al., 2014).

Organometallic Chemistry

In the field of organometallic chemistry, this compound is involved in forming various organometallic complexes. It has been noted for coordinating via all available heteroatoms to form bis- and poly-chelates, often resulting in aminocarbene structures around the central atom (Sadimenko, 2011).

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry for the synthesis of molecules that can adapt optimally to the three-dimensional binding sites of biological targets. Its role in the preparation of combinatorial libraries is notable due to the structural diversity of primary amines (Schmid et al., 2006).

Metal Ion Coordination

This compound is also used in synthesizing ligands for metal ions. These ligands, featuring aminomethyl and other functional groups, act as terdentate ligands for metal ions, leading to the creation of complex structures and properties (Vermonden et al., 2003).

Chemical Reactions and Methodologies

The compound has been a subject of study for understanding various chemical reactions and methodologies. For example, its role in traceless C3-selective umpolung of 1-amidopyridin-1-ium salts and the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes illustrates its utility in advanced chemical synthesis techniques (Tang et al., 2017), (Nagae et al., 2015).

Mecanismo De Acción

Target of Action

It is known that pyridine-containing compounds have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties .

Mode of Action

Pyridine derivatives are known to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

Pyridine derivatives are known to interact with various biochemical pathways, leading to their diverse medicinal applications .

Result of Action

Pyridine derivatives are known for their diverse medicinal applications, suggesting a wide range of potential molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

6-(Aminomethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for amino acid metabolism. The nature of these interactions often involves the formation of Schiff bases, which facilitate the catalytic activity of these enzymes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving pyridine nucleotides. This compound can modulate gene expression by acting as a ligand for certain transcription factors, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain kinases by binding to their active sites, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing adverse effects. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function and activity .

Propiedades

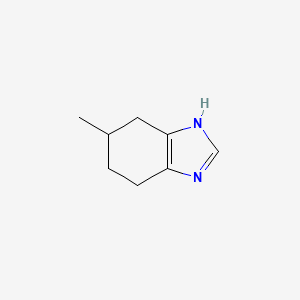

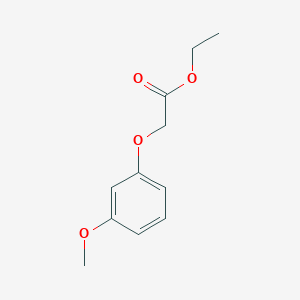

IUPAC Name |

6-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDAMOUNDLMYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616385 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-03-9 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.